Ligupurpuroside D
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Overview
Description
Ligupurpuroside D is a phenylethanoid glycoside that can be isolated from the plant Ligustrum purpurascens. This compound is known for its antioxidant properties and has been the subject of various scientific studies due to its potential health benefits .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ligupurpuroside D typically involves the extraction from natural sources such as Ligustrum purpurascens. The extraction process includes the use of solvents like methanol or ethanol to isolate the glycosides from the plant material. The crude extract is then subjected to chromatographic techniques to purify this compound .
Industrial Production Methods
Industrial production of this compound is not well-documented, but it generally follows the same principles as laboratory extraction. Large-scale extraction would involve the use of industrial-grade solvents and large chromatography columns to handle the increased volume of plant material.
Chemical Reactions Analysis
Types of Reactions
Ligupurpuroside D undergoes various chemical reactions, including oxidation and reduction. These reactions are essential for modifying the compound for different applications.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the stability of the compound .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation may lead to the formation of quinones, while reduction could result in the formation of alcohol derivatives.
Scientific Research Applications
Ligupurpuroside D has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying glycoside reactions and mechanisms.
Biology: Investigated for its antioxidant properties and its ability to inhibit enzymes like lipase and trypsin
Medicine: Explored for its potential anti-inflammatory and anti-obesity effects.
Industry: Utilized in the food industry for its potential health benefits and as a natural additive.
Mechanism of Action
Ligupurpuroside D exerts its effects primarily through its antioxidant activity. It can scavenge free radicals and reduce oxidative stress in cells. The compound also inhibits enzymes like lipase and trypsin by binding to their active sites, thereby preventing the breakdown of fats and proteins .
Comparison with Similar Compounds
Similar Compounds
Ligupurpuroside A: Another glycoside from Ligustrum purpurascens with similar antioxidant and enzyme-inhibiting properties.
Acteoside: A phenylethanoid glycoside with strong antioxidant activity and potential health benefits.
Isoacteoside: Similar to acteoside but with slight structural differences that affect its biological activity.
Uniqueness
Ligupurpuroside D stands out due to its specific molecular structure, which allows it to interact uniquely with various enzymes and biological pathways. Its antioxidant properties are also particularly potent, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C35H46O18 |
---|---|
Molecular Weight |
754.7 g/mol |
IUPAC Name |
[(2R,3R,4S,5R,6R)-4-[(2S,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-[2-(4-hydroxyphenyl)ethoxy]oxan-2-yl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C35H46O18/c1-15-24(40)26(42)28(44)34(49-15)52-31-16(2)50-35(29(45)27(31)43)53-32-25(41)22(14-48-23(39)10-6-18-5-9-20(37)21(38)13-18)51-33(30(32)46)47-12-11-17-3-7-19(36)8-4-17/h3-10,13,15-16,22,24-38,40-46H,11-12,14H2,1-2H3/b10-6+/t15-,16-,22+,24-,25+,26+,27-,28+,29+,30+,31-,32-,33+,34-,35-/m0/s1 |
InChI Key |
ZFHXYODOBLFJFA-OJTSUPNQSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@@H](O[C@H]([C@@H]([C@@H]2O)O)O[C@H]3[C@@H]([C@H](O[C@H]([C@@H]3O)OCCC4=CC=C(C=C4)O)COC(=O)/C=C/C5=CC(=C(C=C5)O)O)O)C)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(C(OC(C3O)OCCC4=CC=C(C=C4)O)COC(=O)C=CC5=CC(=C(C=C5)O)O)O)C)O)O)O |
Origin of Product |
United States |
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